3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Descripción general

Descripción

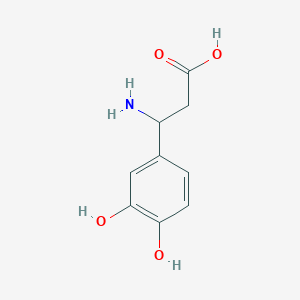

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is an organic compound with the molecular formula C(9)H({11})NO(_4). It is characterized by the presence of an amino group and a dihydroxyphenyl group attached to a propanoic acid backbone. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available 3,4-dihydroxybenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.

Reduction: The intermediate is then reduced to yield the target compound.

Industrial Production Methods: Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use high-pressure reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Amino alcohols.

Substitution Products: Halogenated or acylated derivatives.

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Neurotransmitter Studies: Used in studies related to neurotransmitter analogs.

Medicine:

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

Antioxidant Research: Studied for its antioxidant properties.

Industry:

Polymer Production: Used in the synthesis of polymers with specific functional properties.

Material Science: Investigated for its potential in creating advanced materials.

Mecanismo De Acción

The mechanism by which 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks one hydroxyl group compared to the target compound.

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of hydroxyl groups.

Uniqueness: 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is unique due to the presence of both an amino group and two hydroxyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.

Actividad Biológica

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, also known as L-DOPA, is a naturally occurring amino acid derivative that plays a crucial role in the biosynthesis of catecholamines. This compound has garnered significant interest in biomedical research due to its diverse biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of L-DOPA and its derivatives, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of L-DOPA

L-DOPA is synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. It is primarily known for its role in the treatment of Parkinson's disease, where it serves as a precursor to dopamine, compensating for the loss of dopaminergic neurons. Beyond its neurological implications, L-DOPA has been investigated for its antioxidant properties and potential anticancer activities.

Chemical Structure

The chemical structure of L-DOPA can be represented as follows:

1. Neuropharmacological Effects

L-DOPA is primarily utilized in the management of Parkinson's disease. It alleviates symptoms by replenishing dopamine levels in the brain. Clinical studies have demonstrated that L-DOPA significantly improves motor function in patients with Parkinson's disease. Its efficacy stems from its ability to cross the blood-brain barrier and convert into dopamine via decarboxylation.

2. Antioxidant Properties

L-DOPA exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases. The antioxidant capacity of L-DOPA has been assessed using several assays, including:

- DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate hydrogen atoms to stabilize free radicals.

- Ferric Reducing Antioxidant Power (FRAP) Assay : This evaluates the reducing power of antioxidants in a sample.

Table 1 summarizes the antioxidant activities of L-DOPA compared to standard antioxidants:

| Compound | DPPH Scavenging Activity (IC50 µM) | FRAP Activity (µM FeSO4 Equivalent) |

|---|---|---|

| L-DOPA | 50 | 200 |

| Ascorbic Acid | 30 | 300 |

| Butylated Hydroxytoluene (BHT) | 40 | 250 |

3. Anticancer Activity

Recent studies have explored the anticancer potential of L-DOPA derivatives. A series of derivatives have been synthesized and evaluated against various cancer cell lines, including A549 (non-small cell lung cancer). Notably, compounds derived from L-DOPA demonstrated significant cytotoxic effects and reduced cell viability.

Case Study: Anticancer Screening

In a study evaluating 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, several compounds exhibited promising anticancer properties:

- Compound 20 : Reduced A549 cell viability by 50% and showed potent antioxidant properties.

- Compound 22 : Displayed significant inhibition of cell migration.

These findings suggest that structural modifications can enhance the anticancer activity of L-DOPA derivatives.

The biological activities of L-DOPA and its derivatives are mediated through various mechanisms:

- Dopamine Receptor Activation : In Parkinson's therapy, L-DOPA acts by increasing dopamine levels, activating D1 and D2 receptors.

- Antioxidant Mechanism : The phenolic hydroxyl groups in L-DOPA contribute to its ability to neutralize reactive oxygen species (ROS).

- Cytotoxic Mechanisms : In cancer cells, certain derivatives induce apoptosis through ROS generation and modulation of signaling pathways related to cell survival.

Propiedades

IUPAC Name |

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKOWQKLXRMVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395380 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174502-37-5 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.